molecular formula C14H9F3N2O2 B4330585 1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE

1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE

Cat. No.: B4330585
M. Wt: 294.23 g/mol
InChI Key: WAGZOLOFZSUJES-UHFFFAOYSA-N
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Description

1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyridine core substituted with a furylmethyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a 2-furylmethyl ketone with a trifluoromethylated naphthyridine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The furylmethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE involves its interaction with specific molecular targets. The furylmethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The naphthyridine core may also participate in hydrogen bonding and π-π interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-furylmethyl ketone: Shares the furylmethyl group but lacks the trifluoromethyl and naphthyridine components.

    Trifluoromethylated naphthyridines: Similar core structure but may have different substituents.

Uniqueness

1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)13-12-10(3-5-18-13)19(6-4-11(12)20)8-9-2-1-7-21-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGZOLOFZSUJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
1-[(FURAN-2-YL)METHYL]-5-(TRIFLUOROMETHYL)-1,4-DIHYDRO-1,6-NAPHTHYRIDIN-4-ONE

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